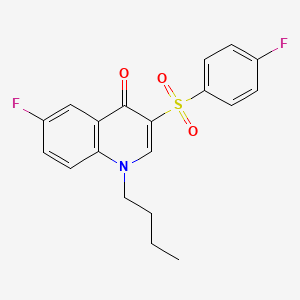
1-Butyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Butyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one” is a chemical compound with the CAS Number: 899214-26-7 . It’s available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of this compound is C19H17F2NO3S and it has a molecular weight of 377.4050 .Applications De Recherche Scientifique
Antimicrobial and Antitubercular Applications
Antimycobacterial Activities : New fluoroquinolones, similar in structure to the queried compound, have been synthesized and demonstrated significant activity against Mycobacterium tuberculosis, including fluoroquinolone-resistant strains. These compounds, with aromatic or heteroaromatic moieties, showed promising results in vitro and in infected murine macrophages, highlighting their potential as antimycobacterial agents (Guerrini et al., 2013).
Synthesis and Evaluation for Antitrypanosomal Activity : The synthesis of thiosemicarbazide derivatives of a similar quinolone compound has been described, focusing on their antitrypanosomal potential and toxicity. This highlights the exploration of such compounds in the treatment of Trypanosoma infections (Pyrih et al., 2018).
Cancer Research
Antitumor Agents Development : Fluorine-substituted quinolin-4-one derivatives have been explored for their potent antitumor activities. Some analogs exhibited significant inhibitory activity against various tumor cell lines, suggesting their potential as cancer drug candidates (Chou et al., 2010).
Hepatocellular Carcinoma Growth Inhibition : N′‐Alkylaminosulfonyl analogues of fluorinated benzylideneindolinones have been studied for their potent growth inhibitory effects on hepatocellular carcinoma cells. These compounds, with modified physicochemical profiles, demonstrated promising results in tumor load reduction in animal models (Chen et al., 2015).
Imaging and Diagnostic Applications
- Imaging of Sigma2 Receptor Status in Tumors : Fluorine-18 labeled benzamide analogues have been synthesized and evaluated for their potential in PET imaging of the sigma2 receptor status in solid tumors. These compounds showed high tumor uptake and could be significant in cancer diagnosis (Tu et al., 2007).
Photodegradation and Chemical Stability Studies
- Photodegradation in Aqueous Solutions : The photochemistry of ciprofloxacin, structurally similar to the queried compound, in aqueous solutions has been studied. This includes understanding the degradation process and identification of photoproducts, relevant for the stability and efficacy of pharmaceuticals (Mella et al., 2001).
Propriétés
IUPAC Name |
1-butyl-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO3S/c1-2-3-10-22-12-18(19(23)16-11-14(21)6-9-17(16)22)26(24,25)15-7-4-13(20)5-8-15/h4-9,11-12H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRPWKPWGLFZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

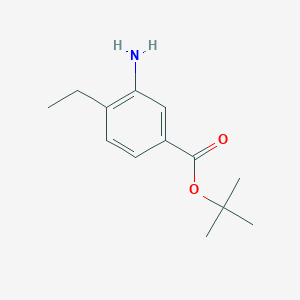

![2-chloro-N-[4-ethoxy-3-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B2461828.png)
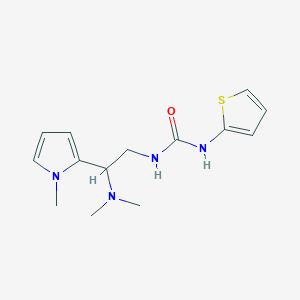
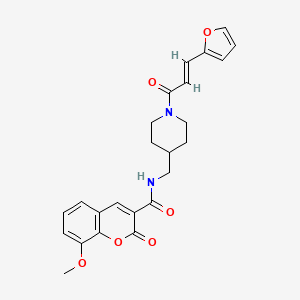


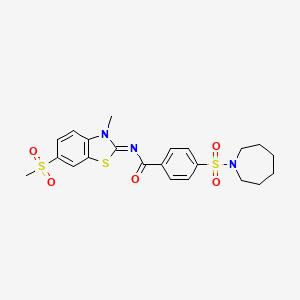
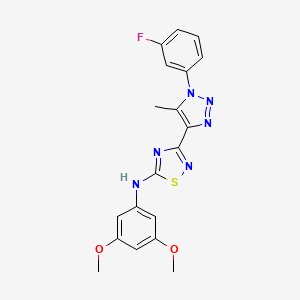
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2461839.png)
![2-((isopropylthio)methyl)-1H-benzo[d]imidazole](/img/structure/B2461840.png)

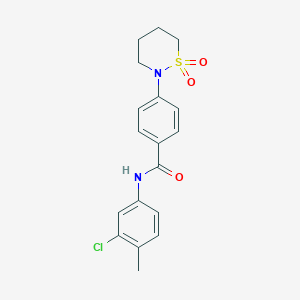
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide](/img/structure/B2461845.png)